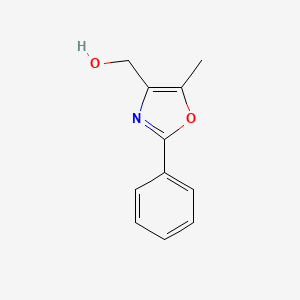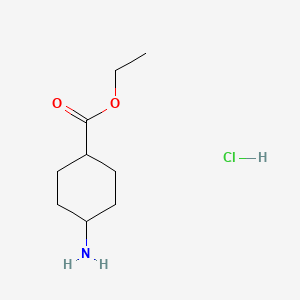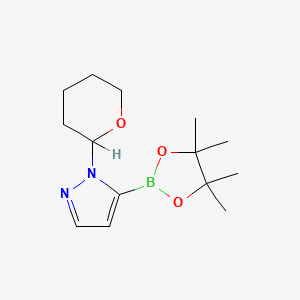
Tetrakis(p-tolyloxy)methan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(p-tolyloxy)methane is a synthetic organic compound with the molecular formula C29H28O4. It is characterized by a central carbon atom bonded to four p-tolyloxy groups, forming a tetrahedral structure.
Wissenschaftliche Forschungsanwendungen
Tetrakis(p-tolyloxy)methane has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-tolyloxy)methane typically involves the reaction of p-cresol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate p-tolyloxy groups, which subsequently bond to a central carbon atom. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of Tetrakis(p-tolyloxy)methane follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity p-cresol and formaldehyde are used to ensure the quality of the final product.
Reaction Vessels: Large-scale reactors with precise temperature and pressure control are employed.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(p-tolyloxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The p-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Tetrakis(p-tolyloxy)methane involves its interaction with molecular targets through its p-tolyloxy groups. These groups can form hydrogen bonds, van der Waals interactions, and π-π stacking with target molecules. The pathways involved include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with DNA/RNA: It can intercalate between nucleic acid bases, affecting transcription and replication processes.
Cell Membrane Interaction: The compound can integrate into cell membranes, altering their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylmethane: Similar tetrahedral structure but with phenyl groups instead of p-tolyloxy groups.
Tetrakis(4-iodophenyl)methane: Contains iodo groups, leading to different reactivity and applications.
Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, enhancing its use in polymer chemistry
Uniqueness: Tetrakis(p-tolyloxy)methane is unique due to its specific p-tolyloxy groups, which confer distinct chemical reactivity and interaction capabilities.
Eigenschaften
IUPAC Name |
1-methyl-4-[tris(4-methylphenoxy)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-21-5-13-25(14-6-21)30-29(31-26-15-7-22(2)8-16-26,32-27-17-9-23(3)10-18-27)33-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODHSZUKFNLLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543635 |
Source


|
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54974-05-9 |
Source


|
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)







![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)





